molecular formula C18H18F3NO4 B1671710 Etofenamate CAS No. 30544-47-9

Etofenamate

Número de catálogo: B1671710
Número CAS: 30544-47-9
Peso molecular: 369.3 g/mol
Clave InChI: XILVEPYQJIOVNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El etofenamato se sintetiza mediante la reacción del ácido flufenámico con dietilenglicol en un solvente orgánico no prótico. La reacción se facilita mediante un agente activador de ácido carboxílico orgánico, como clorosilano o cloruro de sulfonilo. El reactivo se hidroliza luego en condiciones ácidas, seguido de extracción y separación para obtener etofenamato de alta pureza . Este método es ventajoso debido a su simplicidad, alta productividad y alta pureza del producto.

Análisis De Reacciones Químicas

El etofenamato sufre diversas reacciones químicas, entre ellas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y análogos sustituidos.

Aplicaciones Científicas De Investigación

Musculoskeletal Disorders

Etofenamate has been extensively studied for its effectiveness in treating various musculoskeletal conditions, including:

  • Osteoarthritis
  • Lumbago (lower back pain)
  • Bursitis
  • Tendinitis
  • Myositis
  • Blunt injuries

Clinical trials indicate that this compound provides significant pain relief and reduces inflammation in patients suffering from these conditions. A multicenter study involving 7,477 patients demonstrated that 95.8% achieved a successful therapeutic outcome with this compound lotion in treating acute or chronic rheumatic diseases .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy over other topical NSAIDs such as indomethacin and diclofenac. For instance, a study comparing this compound cream with indomethacin ointment found that patients using this compound reported a significantly greater reduction in spontaneous pain and improved spine mobility after seven days of treatment .

Long-term Outcomes

A study focusing on knee osteoarthritis treatment with this compound revealed sustained improvements in pain scores over a 12-month follow-up period. The Visual Analog Scale (VAS) scores decreased significantly from pre-injection levels to follow-up assessments, indicating lasting analgesic effects .

Safety Profile

This compound is generally well tolerated among patients, with adverse effects being rare and typically mild when they occur. However, there have been reports of serious complications such as Nicolau syndrome following injection, which underscores the importance of proper administration techniques .

Efficacy in Specific Conditions

  • A randomized controlled trial assessed the efficacy of a 10% this compound lotion for treating lumbago and reported that 37.2% of patients experienced complete pain relief after treatment .
  • Another study indicated that this compound was as effective as hyaluronic acid injections for knee osteoarthritis but did not show significant superiority over this alternative treatment method .

Tolerability Studies

In terms of tolerability, studies have consistently shown that this compound's side effects are minimal compared to systemic NSAIDs, making it a safer option for long-term management of chronic pain conditions .

Data Summary Table

Application AreaFormulationEfficacy (%)Notable Findings
Musculoskeletal DisordersGel (5% & 10%)95.8Significant pain reduction; well-tolerated
OsteoarthritisLotion (10%)-Comparable efficacy to hyaluronic acid
LumbagoCream (10%)64Greater reduction in spontaneous pain than indomethacin
Long-term Pain ReliefVarious-Sustained improvement over 12 months

Comparación Con Compuestos Similares

El etofenamato se compara con otros AINE como indometacina, diclofenaco, ketoprofeno y ketorolaco. Se ha demostrado que tiene una eficacia superior en algunos casos y una eficacia comparable en otros . Los compuestos similares incluyen:

    Indometacina: Otro AINE utilizado para el dolor y la inflamación.

    Diclofenaco: Comúnmente utilizado para el dolor articular y muscular.

    Ketoprofeno: Utilizado por sus propiedades antiinflamatorias y analgésicas.

    Ketorolaco: Conocido por sus fuertes efectos analgésicos.

La singularidad del etofenamato radica en su alta absorción transdérmica y concentración en los tejidos inflamados, lo que lo hace particularmente eficaz para aplicaciones tópicas .

Actividad Biológica

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for the treatment of musculoskeletal pain and inflammation. Its mechanism of action is multifaceted, involving the inhibition of various inflammatory pathways. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and clinical applications, supported by data tables and relevant case studies.

This compound exhibits a broad spectrum of biological activities:

  • Inhibition of Prostaglandin Synthesis : Unlike many NSAIDs that selectively inhibit cyclooxygenase (COX), this compound inhibits both COX and lipoxygenase pathways, leading to reduced synthesis of prostaglandins and leukotrienes .
  • Histamine Release Inhibition : this compound inhibits the release of histamine, a key mediator in allergic responses and inflammation .
  • Bradykinin and Serotonin Antagonism : It antagonizes bradykinin and serotonin, further contributing to its anti-inflammatory effects .
  • Complement System Modulation : The compound also inhibits components of the complement system, which plays a role in immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its effective local action with minimal systemic absorption:

  • Bioavailability : Following topical application, the bioavailability of this compound is approximately 21%, significantly higher than that of other NSAIDs like diclofenac (6%) and ibuprofen (5%) .
  • Tissue Concentration : Studies show that this compound concentrations in tissues such as fasciae and muscles can be 10 to 1000 times higher than in plasma, indicating effective local delivery .

Table 1: Comparative Bioavailability of NSAIDs

NSAIDBioavailability (%)Plasma Concentration (ng/mL)
This compound21Variable
Diclofenac60.81
Ibuprofen5Not specified
Indomethacin1Not specified

Clinical Efficacy

This compound has been evaluated in various clinical settings. Notable findings include:

  • Topical Gels : A study demonstrated that a gel formulation containing this compound showed significant anti-inflammatory activity compared to placebo in patients with acute ankle sprains .
  • Medicated Plasters : Clinical trials have shown that this compound medicated plasters provide superior pain relief compared to placebo, highlighting its efficacy in managing acute pain conditions .

Case Study: Efficacy in Ankle Sprains

In a randomized controlled trial involving 120 participants with acute ankle sprains, those treated with an this compound plaster reported a statistically significant reduction in pain levels at 48 hours compared to those receiving placebo. The study concluded that this compound is an effective treatment option for acute musculoskeletal injuries .

Novel Formulations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through innovative formulations:

  • Solid Lipid Nanoparticles (SLNs) : Research indicated that SLN formulations containing lower doses of this compound achieved similar anti-inflammatory effects as higher doses in traditional formulations while minimizing systemic exposure .
  • Microemulsions : New microemulsion formulations have been developed to improve skin permeation and enhance therapeutic outcomes against inflammation .

Q & A

Basic Research Questions

Q. What are the optimal laboratory protocols for preparing Etofenamate solutions in aqueous environments?

Methodological Answer: this compound’s low solubility in aqueous buffers (e.g., ~0.1 mg/ml in 1:5 ethanol:PBS) necessitates solvent optimization. Recommended steps:

Primary Solubilization: Dissolve in organic solvents (ethanol, DMSO, or DMF) at concentrations ≤50 mg/ml.

Aqueous Dilution: Gradually dilute into PBS or cell culture media while monitoring for precipitation.

Stability Testing: Avoid storing aqueous solutions >24 hours due to hydrolysis risks.
Experimental Design Tip: Pre-test solubility using UV/Vis spectroscopy (λmax: 205, 221, 287, 347 nm) to confirm stability .

Q. How does this compound’s dual inhibition of lipoxygenase and cyclooxygenase pathways influence experimental design for anti-inflammatory studies?

Methodological Answer:

  • Target Selection: Use enzyme inhibition assays (lipoxygenase IC50 = 5.3 μM; prostaglandin E2 suppression in macrophages) to quantify dose-response relationships.
  • Model Systems:
    • In vitro: Stimulated rat peritoneal macrophages for PGE2 analysis.
    • In vivo: Rodent models (e.g., UV-induced erythema in guinea pigs) to assess vascular permeability .
  • Controls: Include selective COX/LOX inhibitors (e.g., indomethacin) to isolate mechanisms .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s long-term efficacy in osteoarthritis (OA) treatment compared to hyaluronic acid (HA)?

Methodological Answer: A 2024 RCT compared this compound and HA in knee OA patients, showing equivalent VAS/WOMAC improvements at 12 months but divergent short-term efficacy . To resolve contradictions:

  • Data Analysis Framework:

    ParameterThis compound (6 Months)HA (6 Months)This compound (12 Months)HA (12 Months)
    VAS ReductionSignificant (p<0.05)SignificantNSDNSD
    WOMAC ImprovementSignificantSignificantNSDNSD
  • Hypothesis Testing:

    • Investigate pharmacokinetic profiles (e.g., sustained release formulations).
    • Assess synovial fluid biomarkers (e.g., IL-6, TNF-α) to evaluate residual inflammation .

Q. What methodological considerations are critical when designing in vivo models to assess this compound’s anti-inflammatory mechanisms?

Methodological Answer:

  • Model Selection:
    • Acute Inflammation: Mouse acetic acid writhing test for analgesic activity.
    • Chronic Inflammation: Rat silver nitrate-induced arthritis (40 mg/kg dose over 21 days).
  • Endpoint Validation:
    • Quantify joint swelling histologically.
    • Use ELISA to measure cytokine levels (e.g., IL-1β, PGE2) in serum/tissue .
  • Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for humane endpoints and sample sizes .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s solubility reports across solvent systems?

Methodological Answer:

  • Contradiction Source: Variability in solvent purity, temperature, and pH (e.g., DMSO vs. ethanol solubility).
  • Resolution Protocol:
    • Standardize solvent batches (HPLC-grade).
    • Validate solubility via gravimetric analysis after 24-hour agitation.
    • Report conditions explicitly (e.g., "50 mg/ml in DMSO at 25°C") .

Q. Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are appropriate for structuring this compound-related clinical research questions?

Methodological Answer:

  • PICO Framework:
    • Population: Osteoarthritis patients (Kellgren-Lawrence Grade II-III).
    • Intervention: Intra-articular this compound (40 mg/ml).
    • Comparison: Hyaluronic acid (20 mg/ml).
    • Outcome: WOMAC score Δ at 6/12 months .
  • FINER Criteria: Ensure questions are Feasible (sample size ≥100), Interesting (mechanistic novelty), Novel (vs. Nakamura et al., 1982/1987), Ethical (IRB-approved), and Relevant (OA therapeutic gaps) .

Q. Data Presentation Guidelines

Q. How should raw data from this compound pharmacokinetic studies be formatted for publication?

Methodological Answer:

  • Tables:
    • Include processed data (mean ± SD) in the main text.
    • Archive raw data (e.g., HPLC chromatograms) in appendices.
  • Figures:
    • Use line graphs for plasma concentration-time curves.
    • Annotate with pharmacokinetic parameters (t½, Cmax) .

Propiedades

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045448
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-47-9
Record name Etofenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenamate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofenamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofenamate
Reactant of Route 2
Reactant of Route 2
Etofenamate
Reactant of Route 3
Reactant of Route 3
Etofenamate
Reactant of Route 4
Reactant of Route 4
Etofenamate
Reactant of Route 5
Reactant of Route 5
Etofenamate
Reactant of Route 6
Reactant of Route 6
Etofenamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.